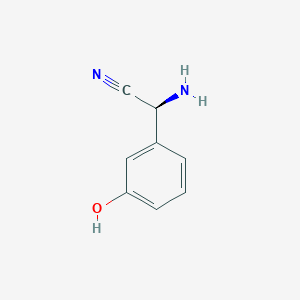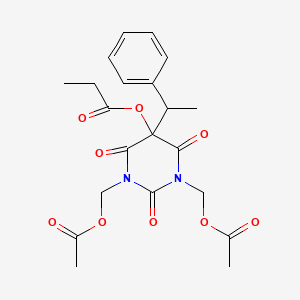
(2S)-amino(3-hydroxyphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-amino(3-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C8H8N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-amino(3-hydroxyphenyl)acetonitrile typically involves the reaction of a suitable precursor with an amine and a cyanide source. One common method is the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia (or an amine) and hydrogen cyanide. The reaction conditions often include acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Strecker synthesis or other optimized synthetic routes that ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stereochemistry of the product, and purification steps such as crystallization or chromatography are employed to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-amino(3-hydroxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.
Reduction: Formation of (2S)-amino(3-hydroxyphenyl)methanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-amino(3-hydroxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (2S)-amino(3-hydroxyphenyl)acetonitrile exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity. The hydroxyl and amino groups can form hydrogen bonds with target molecules, while the nitrile group can participate in coordination chemistry. These interactions can modulate the function of biological macromolecules and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-amino(3-hydroxyphenyl)methanamine: Similar structure but with an amine group instead of a nitrile group.
3-hydroxybenzaldehyde: Similar aromatic ring with a hydroxyl group but with an aldehyde group instead of an amino and nitrile group.
3-hydroxybenzoic acid: Similar aromatic ring with a hydroxyl group but with a carboxylic acid group instead of an amino and nitrile group.
Uniqueness
(2S)-amino(3-hydroxyphenyl)acetonitrile is unique due to its combination of functional groups (amino, hydroxyl, and nitrile) and its chiral nature
Propriétés
Numéro CAS |
381241-13-0 |
|---|---|
Formule moléculaire |
C8H8N2O |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(3-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H8N2O/c9-5-8(10)6-2-1-3-7(11)4-6/h1-4,8,11H,10H2/t8-/m1/s1 |
Clé InChI |
ZBNZSUFWSZOXCU-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)O)[C@@H](C#N)N |
SMILES canonique |
C1=CC(=CC(=C1)O)C(C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)


![5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13962500.png)


![Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride](/img/structure/B13962529.png)
![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate](/img/structure/B13962542.png)




